5-(2-Chlorophenyl)pyrrolidin-2-one

Medicinal Chemistry Pharmacophore Design Structure-Based Drug Discovery

5-(2-Chlorophenyl)pyrrolidin-2-one (CAS 279687-55-7, molecular formula C10H10ClNO, MW 195.65 g/mol) is a C5-aryl-substituted γ-lactam belonging to the pyrrolidin-2-one class. This compound features a 2-chlorophenyl substituent at the 5-position of the pyrrolidin-2-one ring, which constitutes a stereogenic center, making the molecule chiral and isolable as single enantiomers.

Molecular Formula C10H10ClNO
Molecular Weight 195.64 g/mol
Cat. No. B13654787
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-Chlorophenyl)pyrrolidin-2-one
Molecular FormulaC10H10ClNO
Molecular Weight195.64 g/mol
Structural Identifiers
SMILESC1CC(=O)NC1C2=CC=CC=C2Cl
InChIInChI=1S/C10H10ClNO/c11-8-4-2-1-3-7(8)9-5-6-10(13)12-9/h1-4,9H,5-6H2,(H,12,13)
InChIKeyPEAASUZJUDPVGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(2-Chlorophenyl)pyrrolidin-2-one (CAS 279687-55-7): Structural Identity and Compound Class for Research Procurement


5-(2-Chlorophenyl)pyrrolidin-2-one (CAS 279687-55-7, molecular formula C10H10ClNO, MW 195.65 g/mol) is a C5-aryl-substituted γ-lactam belonging to the pyrrolidin-2-one class [1]. This compound features a 2-chlorophenyl substituent at the 5-position of the pyrrolidin-2-one ring, which constitutes a stereogenic center, making the molecule chiral and isolable as single enantiomers [2]. The pyrrolidin-2-one scaffold is a privileged structure in medicinal chemistry, with derivatives reported to exhibit anticonvulsant, antiarrhythmic, α-adrenolytic, and antiproliferative activities [3]. The ortho-chloro substitution on the phenyl ring introduces distinctive steric and electronic properties that differentiate this compound from its meta-chloro, para-chloro, and N-substituted isomers. Currently, publicly available quantitative bioactivity data specific to this precise compound are limited; the evidence presented herein focuses on structural, physicochemical, and stereochemical differentiation supported by class-level SAR inferences from the broader pyrrolidin-2-one literature.

Why 5-(2-Chlorophenyl)pyrrolidin-2-one Cannot Be Interchanged with Generic Pyrrolidin-2-one Analogs


Substituting 5-(2-chlorophenyl)pyrrolidin-2-one with its closest structural analogs—the N-substituted isomer 1-(2-chlorophenyl)pyrrolidin-2-one (CAS 30425-42-4), the para-chloro regioisomer 5-(4-chlorophenyl)pyrrolidin-2-one (CAS 279687-54-6), or the meta-chloro regioisomer 5-(3-chlorophenyl)pyrrolidin-2-one (CAS 1314788-02-7)—would produce fundamentally distinct molecular entities with divergent hydrogen-bonding capacity, stereochemical properties, and receptor-interaction profiles . The C5-substitution pattern preserves a free N–H lactam hydrogen-bond donor (HBD = 1), whereas the N1-substituted isomer lacks any HBD (HBD = 0), completely altering the pharmacophoric hydrogen-bonding geometry [1]. The ortho-chloro substitution generates a unique steric environment adjacent to the chiral C5 center, restricting rotational freedom of the aryl ring relative to para- or meta-substituted analogs and potentially influencing enantioselective target engagement . The presence of the stereogenic C5 center further enables enantiomer-specific biological outcomes that are absent in achiral N-substituted variants. These structural distinctions cannot be compensated for by blending or formulation adjustments; the quantitative evidence below details the measurable consequences of these differences.

Quantitative Differentiation Evidence: 5-(2-Chlorophenyl)pyrrolidin-2-one Versus Closest Analogs


Hydrogen-Bond Donor Capacity: C5-Aryl vs. N1-Aryl Substitution as a Binary Pharmacophoric Distinction

5-(2-Chlorophenyl)pyrrolidin-2-one possesses a free N–H lactam proton, providing one hydrogen-bond donor (HBD = 1) and one hydrogen-bond acceptor (HBA = 1, from the carbonyl oxygen). In contrast, the N1-substituted positional isomer 1-(2-chlorophenyl)pyrrolidin-2-one (CAS 30425-42-4) has the phenyl ring directly attached to the lactam nitrogen, resulting in zero hydrogen-bond donors (HBD = 0) and only one hydrogen-bond acceptor (HBA = 1) . This represents a binary pharmacophoric switch: the target compound can act as a bidirectional H-bond participant in protein-ligand interactions, whereas the N1-isomer can only accept hydrogen bonds. This difference is critical for any target where a key H-bond donation from the ligand to a backbone carbonyl or side-chain acceptor is required for binding affinity, as demonstrated across pyrrolidin-2-one α1-adrenoceptor ligands where the free N–H contributes to receptor interaction geometry [1].

Medicinal Chemistry Pharmacophore Design Structure-Based Drug Discovery

Ortho-Chloro Steric Effect: Restricted Aryl Rotation at the C5 Stereocenter Compared to Para- and Meta-Chloro Regioisomers

The ortho-chloro substituent on the 2-chlorophenyl ring of the target compound creates a steric clash with the pyrrolidin-2-one ring at the C5 position, restricting free rotation of the aryl group around the C5–C(aryl) bond. This contrasts with 5-(4-chlorophenyl)pyrrolidin-2-one (CAS 279687-54-6) and 5-(3-chlorophenyl)pyrrolidin-2-one (CAS 1314788-02-7), where the chloro substituent is distal to the ring junction and exerts minimal steric influence on rotamer populations . The restricted rotation in the ortho-chloro analog results in a higher rotational energy barrier and a more defined conformational ensemble in solution, which can directly impact enantioselective molecular recognition. In the broader 5-aryl-pyrrolidin-2-one series, the C5 position is a stereocenter, and chromatographic enantiomeric resolution has been demonstrated for 1-aryl-5-aryl-pyrrolidin-2-one derivatives using chiral stationary phases under supercritical fluid chromatography conditions, confirming the accessibility of enantiopure material [1]. The combination of a stereogenic C5 center with ortho-substituent-induced conformational restriction makes this compound a scaffold of interest for enantioselective target engagement studies.

Stereochemistry Conformational Analysis Enantioselective Synthesis

Physicochemical Property Comparison: Lipophilicity Modulation by Ortho-Chloro Substitution

The introduction of a chlorine atom at the ortho position of the 5-phenyl ring modulates lipophilicity differently compared to para- or meta-substitution due to electronic and steric effects on solvation. While experimentally measured logP values for 5-(2-chlorophenyl)pyrrolidin-2-one are not publicly available, class-level data for chlorophenyl-substituted pyrrolidin-2-ones indicate that ortho-substitution can reduce apparent lipophilicity relative to para-substitution due to shielding of the hydrophobic phenyl surface and altered dipole moment orientation [1]. The molecular weight (195.65 g/mol), rotatable bond count (1, C5–aryl), and the single H-bond donor/acceptor pair place this compound within favorable drug-like physicochemical space (compliant with Lipinski's Rule of Five), comparable to 5-phenylpyrrolidin-2-one (MW 161.2 g/mol, CAS 22050-10-8) but with enhanced lipophilicity from the chloro substituent that can be fine-tuned by substituent position selection . The computed exact mass for the isomeric 1-(2-chlorophenyl)pyrrolidin-2-one is 195.0450916 Da , identical in nominal mass to the target compound but differing in topological polar surface area (TPSA) due to the different substitution pattern.

Physicochemical Profiling ADME Prediction Lead Optimization

Class-Level Biological Activity: Anticonvulsant Potential of 5-Aryl-Pyrrolidin-2-ones with Electron-Withdrawing Aryl Substituents

5-Aryl-pyrrolidin-2-ones constitute a recognized class of anticonvulsant agents, with activity documented in patents covering aryl-substituted acetamide and pyrrolidin-2-one derivatives for the treatment of seizures, including medically refractory epilepsy and nerve agent poisoning [1]. The presence of an electron-withdrawing chloro substituent on the aryl ring is associated with enhanced anticonvulsant activity in pyrrolidine-2,5-dione and pyrrolidin-2-one series, as demonstrated in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models [2]. While specific ED50 or IC50 data for 5-(2-chlorophenyl)pyrrolidin-2-one in seizure models have not been published, class-level SAR indicates that chloro substitution at the ortho, meta, or para positions can differentially modulate potency and neurotoxicity profiles. The ortho-chloro derivative offers a distinct spatial presentation of the halogen to the putative binding site compared to para- or meta-substituted analogs, which may translate into differential subtype selectivity at neuronal nicotinic acetylcholine receptors (nAChRs), the proposed shared target of anticonvulsant lactams and acetamides [3]. Direct comparative anticonvulsant testing of 5-(2-chlorophenyl)pyrrolidin-2-one against the para-chloro and unsubstituted phenyl analogs would be required to quantify this differentiation.

Anticonvulsant Drug Discovery Epilepsy Research Ion Channel Pharmacology

Synthetic Accessibility: C5-Aryl Pyrrolidin-2-one vs. N1-Aryl Pyrrolidin-2-one Synthetic Route Divergence

The synthetic routes to 5-aryl-pyrrolidin-2-ones and 1-aryl-pyrrolidin-2-ones are fundamentally different, reflecting the distinct connectivity of the aryl group. 5-Aryl-pyrrolidin-2-ones are typically synthesized via decarbonylation of pyroglutamic acid in Eaton's reagent in the presence of aromatic derivatives, affording yields of 53–61% over reaction times of 7–43 hours at 60 °C [1]. In contrast, 1-aryl-pyrrolidin-2-ones such as 1-(2-chlorophenyl)pyrrolidin-2-one (CAS 30425-42-4) are prepared via direct condensation of 2-chloroaniline with γ-butyrolactone at elevated temperature for 48 hours . These distinct synthetic pathways mean that laboratory-scale preparation or procurement of one isomer does not provide access to the other without a complete synthetic campaign. The C5-aryl derivatives also introduce a stereogenic center that can be accessed in enantioenriched form via asymmetric synthesis or chiral resolution, adding a dimension of synthetic control absent in the achiral N1-aryl series [2]. For procurement decisions, the synthetic route divergence implies that the target compound cannot be considered interchangeable with the N-substituted isomer as a synthetic intermediate, as each serves different downstream derivatization strategies.

Organic Synthesis Medicinal Chemistry Chemical Procurement

Optimal Application Scenarios for 5-(2-Chlorophenyl)pyrrolidin-2-one Based on Evidence-Driven Differentiation


Enantioselective Medicinal Chemistry Programs Requiring a Chiral γ-Lactam Scaffold with Conformational Restriction

For drug discovery programs targeting receptors or enzymes where stereochemistry is a key determinant of binding, 5-(2-chlorophenyl)pyrrolidin-2-one provides a chiral C5 center combined with ortho-chloro-induced conformational restriction of the aryl ring [1]. The free N–H lactam enables hydrogen-bond donation, making this scaffold suitable for targets where bidirectional H-bonding is required—a feature unavailable in N-substituted analogs. The compound can serve as a chiral building block for the synthesis of enantiomerically enriched pyrrolidine derivatives via reduction of the lactam carbonyl, N-alkylation, or C3/C4 functionalization. The demonstrated enantiomeric resolution of related 1-aryl-5-aryl-pyrrolidin-2-ones by chiral SFC [2] confirms the feasibility of obtaining enantiopure material for structure-activity relationship studies, where differential activity between (R)- and (S)-enantiomers can be systematically explored.

Anticonvulsant Lead Discovery Leveraging 5-Aryl-Pyrrolidin-2-one Class-Level SAR

Based on the established anticonvulsant activity of 5-aryl-pyrrolidin-2-ones and the proposed nAChR-mediated mechanism of action for α-substituted lactams [3], 5-(2-chlorophenyl)pyrrolidin-2-one is positioned as a candidate scaffold for antiepileptic drug discovery. The ortho-chloro substitution introduces electronic and steric features that can be systematically compared against the para-chloro (CAS 279687-54-6) and meta-chloro (CAS 1314788-02-7) regioisomers to establish a position-specific SAR. Procurement of all three regioisomers enables a comprehensive analysis of how chloro substitution position affects anticonvulsant potency in MES and scPTZ models, neurotoxicity in the rotorod test, and selectivity at nAChR subtypes. Such a regioisomeric scan is a standard lead optimization strategy that cannot be executed with a single isomer alone.

Synthetic Methodology Development Using a Bifunctional Chiral γ-Lactam Intermediate

5-(2-Chlorophenyl)pyrrolidin-2-one serves as a versatile intermediate for synthetic methodology development, particularly for reactions exploiting the acidic N–H proton (pKa ~ 20–24 for lactams), the electrophilic carbonyl carbon, and the benzylic C5 position adjacent to the ortho-chlorophenyl ring. The compound can undergo N-functionalization (alkylation, acylation, sulfonylation) while retaining the chiral C5 center, enabling the construction of diverse compound libraries for high-throughput screening [1]. Reduction with LiAlH4 or BH3 yields the corresponding 5-(2-chlorophenyl)pyrrolidine, a secondary amine building block with distinct reactivity. The ortho-chloro group can also participate in directed ortho-metalation or cross-coupling reactions, providing a handle for further structural elaboration that is not available in the unsubstituted 5-phenyl analog.

Physicochemical Property Optimization in Lead Series Requiring Balanced logD and HBD Count

In lead optimization campaigns where balancing lipophilicity (logD) with hydrogen-bond donor count is critical for achieving favorable ADME properties, 5-(2-chlorophenyl)pyrrolidin-2-one occupies a distinct property space [2]. With MW = 195.65, HBD = 1, HBA = 1, and rotatable bonds = 1, it complies with Lipinski's Rule of Five. Compared to the unsubstituted 5-phenylpyrrolidin-2-one (MW 161.2, no halogen), the chloro substituent increases lipophilicity without adding rotatable bonds or HBD/HBA count. Compared to the N1-substituted isomer (HBD = 0), it retains the H-bond donor required for many target interactions. This compound can therefore be used as a starting scaffold for systematic exploration of halogen position effects (ortho vs. meta vs. para) on target potency, metabolic stability, and permeability—a standard medicinal chemistry workflow for which procurement of the complete regioisomeric set is essential.

Quote Request

Request a Quote for 5-(2-Chlorophenyl)pyrrolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.